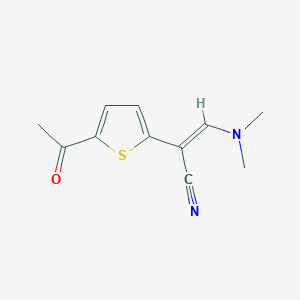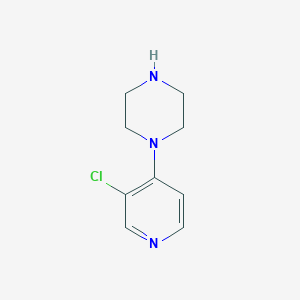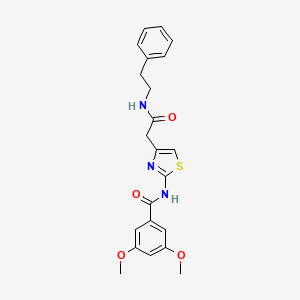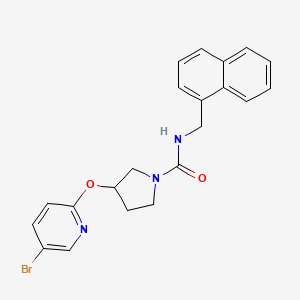![molecular formula C15H15N5OS B2671871 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1448052-60-5](/img/structure/B2671871.png)
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .
Synthesis Analysis
The crude product was separated by silica gel column chromatography with petroleum ether-ethyl acetate (15:1/10:1 by volume); 6.04 g (98%) white oil (2g) was obtained . 2h was obtained in analogous procedures .Chemical Reactions Analysis
The compounds showed moderate to high insecticidal activities against diamondback moth (Plutella xylostella) at four concentrations .Scientific Research Applications
Antibacterial and Antitumor Agents
Compounds with similar structures have been synthesized and tested for their antibacterial and antitumor activities. For instance, analogs incorporating the pyrazole and thiadiazole moieties have displayed promising antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis, and some have shown selective cytotoxicity against tumorigenic cell lines, suggesting potential for developing new antimicrobial and cancer therapeutics (Palkar et al., 2017); (Yoshida et al., 2005).
Photosynthetic Electron Transport Inhibition
Pyrazole derivatives have also been investigated as inhibitors of photosynthetic electron transport, an area of interest for developing herbicides. Research on pyrazole-based compounds has led to the identification of molecules that interfere with the light-driven reduction of ferricyanide in spinach chloroplasts, underscoring their potential as bioherbicides or in studying photosynthesis mechanisms (Vicentini et al., 2005).
Carbonic Anhydrase Inhibition
Newly synthesized metal complexes of thiadiazole derivatives have shown to be potent inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. This suggests their potential application in treating conditions like glaucoma, epilepsy, and altitude sickness (Büyükkıdan et al., 2013).
Anticancer Evaluation
Compounds with the thiadiazole scaffold, linked to pyrazole and benzamide groups, have been synthesized and evaluated for their anticancer activity against a variety of human cancer cell lines. This research opens up new avenues for the development of novel anticancer drugs, highlighting the potential of such compounds in oncology (Tiwari et al., 2017).
Safety and Hazards
properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-20-14(9-2-3-9)7-11(17-20)8-16-15(21)10-4-5-12-13(6-10)19-22-18-12/h4-7,9H,2-3,8H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJMCAACSJOJFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2=CC3=NSN=C3C=C2)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Bromophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2671792.png)


![2-Phenoxy-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2671798.png)
![Tert-butyl (1S,5R)-1-ethynyl-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2671799.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2671800.png)


![N-ethyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide](/img/structure/B2671804.png)
![1-{Bis[4-(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B2671805.png)


